1,2,3,4,6,9-Hexachlorodibenzofuran
Overview
Description
1,2,3,4,6,9-Hexachlorodibenzofuran: is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their persistence in the environment and potential harmful effects on health and ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,6,9-Hexachlorodibenzofuran is not typically produced intentionally but rather as a by-product in various industrial processes involving chlorinated compounds . It can be formed during the incineration of organic material in the presence of chlorine, in the bleaching of paper pulp with free chlorine, and in the production of certain pesticides .
Industrial Production Methods: The compound is usually found as an impurity in products and processes utilizing chlorinated compounds. It is not produced in large quantities deliberately but can be isolated from industrial waste and environmental samples using high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,6,9-Hexachlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more chlorinated dibenzofurans, while reduction can yield less chlorinated derivatives .
Scientific Research Applications
1,2,3,4,6,9-Hexachlorodibenzofuran is primarily studied for its environmental impact and toxicological properties . It is used in research to understand the behavior of persistent organic pollutants in the environment and their effects on human health and ecosystems . Additionally, it serves as a model compound for studying the mechanisms of action of polychlorinated dibenzofurans and related compounds .
Mechanism of Action
The compound exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . This binding induces the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1 and CYP1A2) . The activation of these pathways can lead to various toxicological effects, including carcinogenicity and endocrine disruption .
Comparison with Similar Compounds
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 2,3,4,6,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 1,2,3,4,7,8,9-Heptachlorodibenzofuran
- Octachlorodibenzofuran
Comparison: 1,2,3,4,6,9-Hexachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties . Compared to other hexachlorodibenzofurans, it may exhibit different binding affinities to the AhR and varying degrees of persistence in the environment .
Properties
IUPAC Name |
1,2,3,4,6,9-hexachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-2-4(14)11-5(3)6-7(15)8(16)9(17)10(18)12(6)19-11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFUZIROJGXTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075272 | |
Record name | Dibenzofuran, 1,2,3,4,6,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91538-83-9 | |
Record name | 1,2,3,4,6,9-Hexachlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91538-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,6,9-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091538839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 1,2,3,4,6,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,9-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXP2MMN74R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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